molecular formula C12H21N5 B1355007 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine CAS No. 33386-20-8

4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine

Cat. No. B1355007
CAS RN: 33386-20-8
M. Wt: 235.33 g/mol
InChI Key: YDQAUSHJSHIVAD-UHFFFAOYSA-N
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Description

“4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine” is a chemical compound with the formula C₁₂H₂₁N₅ . It is also known as a subclass of chemical compounds .


Molecular Structure Analysis

The molecular weight of “4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine” is 235.3291 dalton . The canonical SMILES representation is C1CN (CCN1CCCCN)C2=NC=CC=N2 .

Scientific Research Applications

Summary of the Application

This compound plays a crucial role in the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .

Methods of Application or Experimental Procedures

The synthesis involves metal-catalyzed reactions. Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .

Results or Outcomes

The advancements in the catalytic synthesis of antidepressants have the potential to lead to more effective therapies for depression . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

2. Application in Dipeptidyl Peptidase Inhibition

Summary of the Application

The compound is a dipeptidyl peptidase IV inhibitor that was examined for the treatment of type 2 diabetes .

Methods of Application or Experimental Procedures

The disposition of the compound was examined in rats, dogs, and humans after oral administration of a single dose . The major route of metabolism was due to hydroxylation at the 5′ position of the pyrimidine ring .

Results or Outcomes

The data from these studies suggest that the compound is eliminated by both metabolism and renal clearance . The compound showed potential for the treatment of type 2 diabetes .

Future Directions

While specific future directions for “4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine” are not mentioned, related compounds have been studied for their potential in various applications, including as anti-tubercular agents .

properties

IUPAC Name

4-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5/c13-4-1-2-7-16-8-10-17(11-9-16)12-14-5-3-6-15-12/h3,5-6H,1-2,4,7-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQAUSHJSHIVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCN)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511192
Record name 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine

CAS RN

33386-20-8
Record name 4-(2-Pyrimidinyl)-1-piperazinebutanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33386-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperazinebutanamine, 4-(2-pyrimidinyl)
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Synthesis routes and methods I

Procedure details

To a cold mixture of lithium aluminum hydride (2.0 g; 5.26 mmol) and anhydrous ether (240 ml) kept at a temperature of -54° C., there was dropwise added a solution of 1-(3-cyanopropyl)-4-(2-pyrimidinyl)piperazine (8 g; 3.46 mmol) in anhydrous ether (80 ml), and the resultant mixture was kept at the same temperature as above for 1.5 hours, followed by dropwise addition of water (2 ml), a 15% aqueous potassium hydroxide solution (2 ml) and water (6 ml) in order. The reaction mixture was stirred at room temperature for 2 hours, subjected to filtration with celite and washed with chloroform. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel chromatography to give 1-(4-aminobutyl)-4-(2-pyrimidinyl)-piperazine. IR νmaxFilm (cm--1): 3100-3600, 1580, 1540.
Quantity
2 g
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240 mL
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8 g
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80 mL
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resultant mixture
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2 mL
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2 mL
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6 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyronitrile (115.7 g; 0.5 mole) was dissolved in 1.5 L isopropyl alcohol. Approximately 50 mL of a suspension of Raney nickel in anhydrous ethanol was added and the resulting reaction mixture was heated to reflux and hydrazine (120 g) was slowly added dropwise. On completion of the reaction, the spent catalyst was removed by filtration and the filtrate was concentrated in vacuo to a yellow oil which was distilled to yield 80.1 g (60%) of product, boiling point 135°-145° C. at 0.10 mm. (The nitrile used in this reaction is described in Wu, et al., Journal of Medicinal Chemistry, 15, page 477-479 (1972).)
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115.7 g
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1.5 L
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suspension
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50 mL
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120 g
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Yield
60%

Synthesis routes and methods IV

Procedure details

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